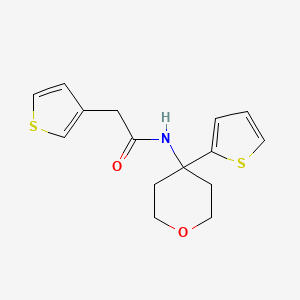
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end-products (RAGE), which is a transmembrane receptor that is involved in the pathogenesis of Alzheimer's disease.
作用机制
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide exerts its therapeutic effects by selectively blocking the binding of Aβ to RAGE. RAGE is a receptor that is expressed on various cell types in the brain, including neurons, microglia, and astrocytes. RAGE activation by Aβ leads to the production of proinflammatory cytokines and reactive oxygen species, which contribute to the pathogenesis of Alzheimer's disease. By blocking the Aβ-RAGE interaction, this compound reduces neuroinflammation and oxidative stress, and promotes Aβ clearance.
Biochemical and Physiological Effects:
This compound has been shown to reduce Aβ levels in the brain and cerebrospinal fluid of animal models of Alzheimer's disease. This compound also reduces neuroinflammation and oxidative stress, as well as improves synaptic plasticity and cognitive function. In addition, this compound has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
实验室实验的优点和局限性
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments, including its selectivity for RAGE, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its potential off-target effects and its lack of efficacy in clinical trials.
未来方向
There are several future directions for the development of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide and other RAGE antagonists for the treatment of Alzheimer's disease. These include the optimization of the pharmacokinetic properties of this compound, the identification of biomarkers for patient selection, the combination of RAGE antagonists with other therapeutic approaches, and the development of more potent and selective RAGE antagonists.
合成方法
The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide involves several steps, including the condensation of 2-thiophenecarboxaldehyde with tetrahydro-2H-pyran-4-one, followed by the addition of 3-thiophenacetic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then treated with 2-aminothiophenol and triethylamine to yield this compound.
科学研究应用
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide has been extensively studied for its potential therapeutic benefits in Alzheimer's disease. In preclinical studies, this compound has been shown to reduce amyloid-beta (Aβ) accumulation and neuroinflammation, as well as improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
属性
IUPAC Name |
2-thiophen-3-yl-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(10-12-3-9-19-11-12)16-15(4-6-18-7-5-15)13-2-1-8-20-13/h1-3,8-9,11H,4-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVSELIYOENAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

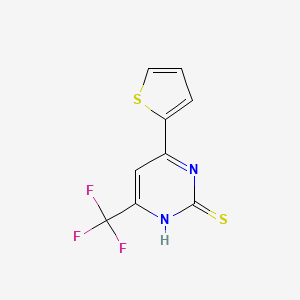
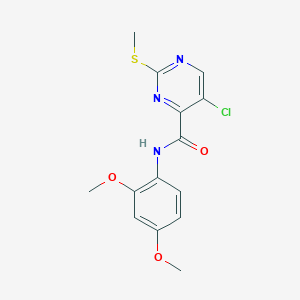
![6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2856501.png)
![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)

![4-fluoro-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2856508.png)
![1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2856509.png)
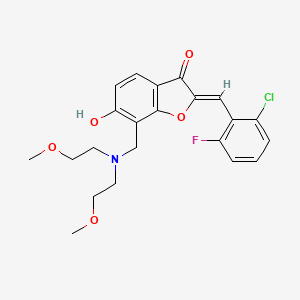
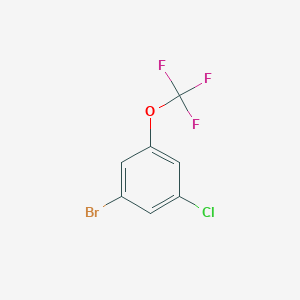
![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856512.png)
![3-(3-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2856514.png)
![3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2856515.png)
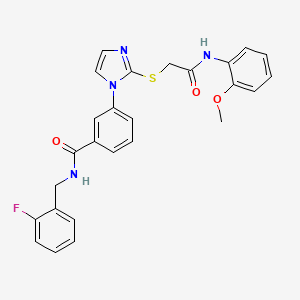
![2,5-dichloro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2856517.png)